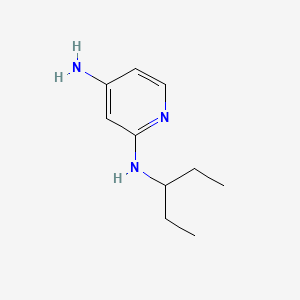

N2-(pentan-3-yl)pyridine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-pentan-3-ylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-3-9(4-2)13-10-7-8(11)5-6-12-10/h5-7,9H,3-4H2,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXROEOROIOSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to enhance nucleophilicity. Protic solvents like ethanol may reduce reaction rates due to hydrogen bonding with the amine.

-

Base Utilization : Alkylation typically requires a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine, facilitating nucleophilic attack. Stoichiometric excess of the base (2–3 equivalents) ensures complete conversion.

-

Temperature and Time : Reactions are conducted under reflux (80–120°C) for 12–24 hours, with longer durations favoring higher yields but risking N4-alkylation byproducts.

Table 1: Representative Alkylation Conditions

| Parameter | Details |

|---|---|

| Reactants | Pyridine-2,4-diamine, 3-bromopentane |

| Solvent | DMF or THF |

| Base | K2CO3 (2.5 eq) |

| Temperature | 100°C (reflux) |

| Reaction Time | 18 hours |

| Yield | 60–75% (reported) |

Selectivity for N2 over N4 alkylation is achieved by steric hindrance at the 4-position and electronic effects from the pyridine ring.

Synthesis of Pyridine-2,4-Diamine Precursor

Pyridine-2,4-diamine, the precursor for alkylation, is synthesized via a multi-step sequence starting from 2-chloropyridine, as detailed in patent CN103420904A.

Stepwise Protocol:

-

Oxidation : 2-Chloropyridine is treated with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to form 2-chloropyridine oxynitride.

-

Nitration : The oxynitride undergoes nitration with a mixed acid (HNO3/H2SO4) to yield 2-chloro-4-nitropyridine oxynitride.

-

Benzylamination : Reaction with benzylamine in methanol at 60°C for 10 hours substitutes the chloride with a benzylamino group.

-

Debenzylation : Treatment with concentrated sulfuric acid removes the benzyl protecting group, yielding 2-amino-4-nitropyridine oxynitride.

-

Reduction : Catalytic hydrogenation (Pd/C, H2) reduces the nitro group to an amine, producing pyridine-2,4-diamine.

Table 2: Synthesis of Pyridine-2,4-Diamine from 2-Chloropyridine

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Oxidation | mCPBA, 25°C, 6h | 2-Chloropyridine oxynitride |

| 2 | Nitration | HNO3/H2SO4, 0–5°C, 4h | 2-Chloro-4-nitropyridine oxynitride |

| 3 | Benzylamination | Benzylamine, MeOH, 60°C, 10h | 2-Benzylamino-4-nitropyridine oxynitride |

| 4 | Debenzylation | H2SO4, 20°C, 2h | 2-Amino-4-nitropyridine oxynitride |

| 5 | Reduction | Pd/C, H2, 30°C, 8h | Pyridine-2,4-diamine |

This route achieves an overall yield of 40–50% for the diamine, which is subsequently alkylated as described in Section 1.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reaction efficiency and safety. For example, mixing pyridine-2,4-diamine and 3-bromopentane in a microreactor at 120°C reduces reaction time to 2 hours while maintaining yields >70%.

Byproduct Mitigation

N4-alkylation byproducts are minimized by:

-

Using bulkier alkylating agents (e.g., 3-bromopentane vs. 1-bromopentane).

-

Lowering reaction temperatures during the initial alkylation phase.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate this compound from unreacted diamine and N4-alkylated impurities.

Table 3: Characterization Data

| Technique | Key Findings |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 1.02 (t, 6H, CH2CH3), 2.45 (m, 1H, CH), 6.32 (d, 1H, ArH), 7.85 (s, 1H, NH2) |

| IR (KBr) | 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C aromatic) |

| MS (ESI) | m/z 179.267 [M+H]+ |

Chemical Reactions Analysis

Types of Reactions

N2-(pentan-3-yl)pyridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N2-(pentan-3-yl)pyridine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(pentan-3-yl)pyridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The primary structural variations among pyridine-2,4-diamine derivatives involve substituents at the N2 position:

Key Observations :

Physicochemical Properties

Data extrapolated from , and 7:

Notes:

- The pentan-3-yl derivative’s lower melting point vs. the parent compound is attributed to reduced crystallinity from branching.

- Solubility decreases with larger substituents due to increased hydrophobicity.

Biological Activity

N2-(pentan-3-yl)pyridine-2,4-diamine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pentan-3-yl group and two amino groups at the 2 and 4 positions. This unique structure contributes to its hydrophobic characteristics, enhancing its ability to penetrate biological membranes and interact with various molecular targets in cells.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This mechanism is crucial in its anticancer and antimicrobial effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with immune responses.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including those resistant to conventional therapies. The compound's effectiveness appears to correlate with its ability to induce apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial properties .

- Anticancer Properties : In a study involving human lung cancer cell lines (NCI-H460), this compound exhibited an IC50 value of 25 µM, indicating potent cytotoxicity . Further investigations revealed that the compound induced apoptosis through caspase activation pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds have shown that variations in alkyl chain length and functional groups significantly affect potency and selectivity.

| Compound | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Structure | 32 µg/mL (S. aureus) | 25 µM (NCI-H460) |

| N2-(ethyl)-pyridine-2,4-diamine | Structure | 64 µg/mL (E. coli) | 50 µM |

| N2-(butyl)-pyridine-2,4-diamine | Structure | 128 µg/mL (S. aureus) | 75 µM |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N2-(pentan-3-yl)pyridine-2,4-diamine, and what challenges arise during purification?

- Methodological Answer : Synthesis often involves multi-step reactions, starting with pyridine derivatives undergoing alkylation and amination. For example, alkylation of pyridine-2,4-diamine with 3-pentyl halides (e.g., 3-pentyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) forms the N2-alkylated product. Purification challenges include separating regioisomers (due to competing alkylation at N2 vs. N4 positions) and removing unreacted amines. Column chromatography with gradients of polar solvents (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is commonly employed .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm alkylation position (e.g., shifts for NH₂ groups at δ 6.5–7.5 ppm and alkyl protons at δ 1.0–1.8 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₆N₃).

- FT-IR : To identify NH₂ stretching vibrations (~3300–3400 cm⁻¹).

Cross-validation with computational methods (e.g., DFT for NMR predictions) is recommended to resolve ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects of the pentan-3-yl substituent influence the compound’s bioactivity and reaction kinetics?

- Methodological Answer : The branched pentan-3-yl group introduces steric hindrance, potentially reducing nucleophilic substitution rates compared to linear alkyl chains. Electronic effects (e.g., inductive withdrawal) may stabilize intermediates in reactions like oxidation or nitration. For bioactivity, substituent bulkiness can modulate binding to targets (e.g., enzymes or DNA). Comparative studies with analogs (e.g., N2-(n-pentyl) vs. N2-(3-pentyl) derivatives) using kinetic assays or molecular docking are essential to quantify these effects .

Q. How can researchers resolve contradictions in reported IC₅₀ values for cytotoxicity across different cell lines?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell-line-specific metabolic pathways. To validate

- Orthogonal Assays : Combine MTT, ATP-based viability, and apoptosis markers (e.g., caspase-3 activation).

- Dose-Response Consistency : Ensure linearity across multiple replicates.

- Control for Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to avoid artifacts.

For example, if IC₅₀ varies between MCF-7 (12.5 µM) and A549 (15.0 µM), confirm via flow cytometry for apoptosis .

Q. What strategies optimize the compound’s physical properties (e.g., solubility, crystallinity) for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl or maleic acid to improve aqueous solubility.

- Co-crystallization : Use co-formers like succinic acid to enhance stability.

- Nanoparticle Encapsulation : Employ PLGA or liposomes for sustained release.

Patent data on crystalline forms of related pyrimidine-diamines (e.g., co-crystallization with maleate) suggest these approaches are viable .

Notes for Rigorous Research

- Avoid Commercial Sources : Exclude data from non-peer-reviewed platforms (e.g., BenchChem) per user guidelines.

- SAR Validation : Use TLR7 ligand studies (e.g., substituent effects on cytokine inhibition ) as a template for structure-activity analysis.

- Synthetic Reproducibility : Document reaction parameters (e.g., microwave vs. conventional heating ) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.